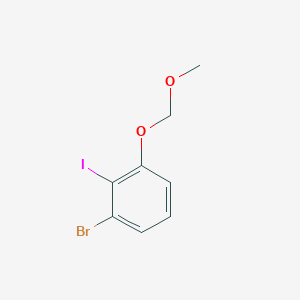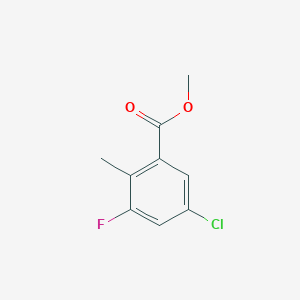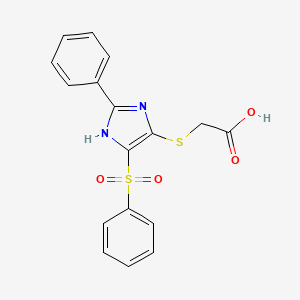
(5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring can be synthesized.
Introduction of the Benzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Acetic Acid Moiety: This can be done through carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or imidazole moieties.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications might include its use as a lead compound for drug development, particularly if it exhibits any bioactive properties.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: If the compound acts as an inhibitor for specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Pathways Involved: The compound might affect pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
- (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-propionic acid
- (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-butyric acid
Uniqueness
The uniqueness of (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid might lie in its specific structural features, such as the combination of the benzenesulfonyl and imidazole groups, which could confer unique reactivity or biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H14N2O4S2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H14N2O4S2/c20-14(21)11-24-16-17(25(22,23)13-9-5-2-6-10-13)19-15(18-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,19)(H,20,21) |
InChI Key |
WLFYWQQYZCCOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13921903.png)

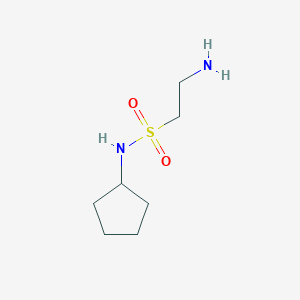
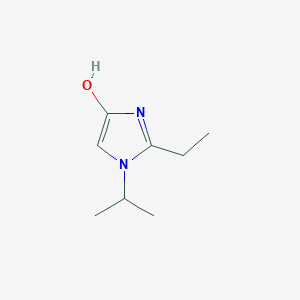
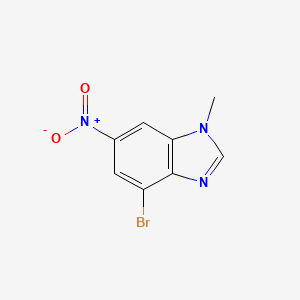
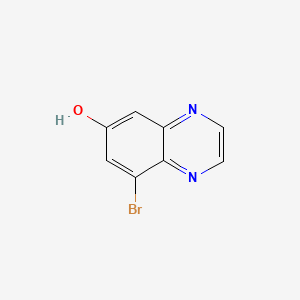
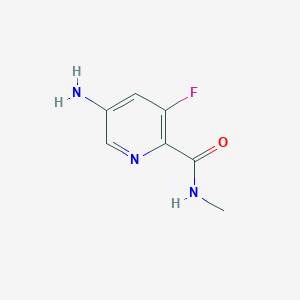

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)
